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Abstract

ACTB-1003 is an orally available, multi-targeted kinase inhibitor demonstrating potent
preclinical activity through the simultaneous inhibition of pathways crucial for tumor growth,
angiogenesis, and survival. This document provides a comprehensive overview of the
preclinical findings for ACTB-1003, including its in vitro potency, in vivo efficacy, and
mechanism of action. Detailed experimental methodologies for key studies are presented,
alongside visualizations of its signaling pathway and experimental workflows to support further
research and development efforts.

Introduction

ACTB-1003 is a small molecule kinase inhibitor designed to target multiple pathways implicated
in cancer progression. Its mechanism of action involves the inhibition of Fibroblast Growth
Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and
Tie-2, which are key drivers of tumor cell proliferation and angiogenesis. Additionally, ACTB-
1003 induces apoptosis by targeting downstream kinases RSK and p70S6K. This multi-
pronged approach suggests a potential for broad anti-tumor activity and the ability to overcome
resistance mechanisms. The preclinical data summarized herein highlight the therapeutic
potential of ACTB-1003 in various cancer models.
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In Vitro Activity

ACTB-1003 has demonstrated potent inhibitory activity against a panel of key kinases in
biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the
table below, indicating low nanomolar potency against its primary targets.

Target Kinase IC50 (nM) Pathway

FGFR1 6 Tumor Growth/Proliferation

VEGFR2 2 Angiogenesis

Tie-2 4 Angiogenesis

RSK 5 Apoptosis Induction

p70S6K 32 Apoptosis Induction
Cellular Activity

The anti-proliferative effects of ACTB-1003 were evaluated in cancer cell lines with known
genetic alterations that drive tumor growth. ACTB-1003 showed potent, dose-dependent
inhibition of proliferation in these models.

. Key Genetic
Cell Line Cancer Type . Outcome
Alterations

FGFR3 t(4:14)
Human Multiple translocation, FGFR3
OPM2 ) tumor growth
Myeloma K650E mutation,

PTEN deletion

Dose-dependent

inhibition

Dose-dependent
) ) FGFR1 over-
Ba/F3-TEL-FGFR1 Murine Leukemia ) tumor growth
expression o
inhibition

In Vivo Efficacy and Mechanism of Action
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The anti-tumor activity of ACTB-1003 was assessed in various xenograft models,
demonstrating significant, dose-dependent tumor growth inhibition in lung, breast, and
colorectal cancer models.

Tumor Growth Inhibition in H460 Xenograft Model

In vivo studies using the H460 human non-small cell lung cancer xenograft model
demonstrated that oral administration of ACTB-1003 resulted in significant tumor growth
inhibition.

In Vivo Mechanism of Action

Mechanism of action studies in the H460 xenograft model confirmed the multi-targeted activity
of ACTB-1003 in vivo:

« Inhibition of Downstream Signaling: Demonstrated inhibition of RSK and p70S6K kinases.

¢ Induction of Apoptosis: Confirmed by increased PARP cleavage and positive TUNEL staining
in tumor tissues.

« Inhibition of Angiogenesis: Evidenced by a reduction in CD31 staining in tumor sections,
indicating decreased microvessel density.

Combination Studies

In the HCT-116 colon tumor xenograft model, ACTB-1003 was shown to be combinable with
standard-of-care chemotherapy agents, 5-fluorouracil (5-FU) and paclitaxel. The combination
did not diminish the activity of the chemotherapy agents or increase their toxicity.

Signaling Pathway and Experimental Workflow
ACTB-1003 Signaling Pathway
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Caption: ACTB-1003 mechanism of action.

Preclinical Evaluation Workflow

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1684530?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Evaluation

Biochemical Kinase Assays
(FGFR1, VEGFR2, Tie-2, RSK, p70S6K)

'

Cell-Based Proliferation Assays
(OPM2, Ba/F3-TEL-FGFR1)

In Vivo Evaluation

Tumor Xenograft Models
(H460, HCT-116)

o

Combination Therapy Studies

Mechanism of Action Studies
(Immunohistochemistry: PARP, TUNEL, CD31)

Data Analysis and

Candidate Profiling

Click to download full resolution via product page
Caption: General workflow for preclinical evaluation.

Experimental Protocols

The following are representative protocols for the key experiments conducted in the preclinical
evaluation of ACTB-1003.

In Vitro Kinase Inhibition Assay (Representative
Protocol)
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 Principle: A luminescence-based kinase assay, such as ADP-Glo™, is used to measure the
amount of ADP produced during the kinase reaction. Inhibition of the kinase by ACTB-1003
results in a decrease in ADP production and, consequently, a lower luminescent signal.

o Materials: Recombinant human kinases (FGFR1, VEGFR2, Tie-2, RSK, p70S6K),
appropriate substrates, ATP, kinase assay buffer, ACTB-1003, and a luminescence detection

reagent.

e Procedure:

[¢]

Prepare serial dilutions of ACTB-1003 in a suitable solvent (e.g., DMSO).

o In a 96-well plate, add the kinase, substrate, and ACTB-1003 or vehicle control.
o Initiate the kinase reaction by adding ATP.

o Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

o Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent
according to the manufacturer's instructions.

o Measure luminescence using a microplate reader.

o Calculate the percent inhibition for each concentration of ACTB-1003 and determine the
IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Representative Protocol)

» Principle: A colorimetric or fluorometric assay, such as MTT or resazurin, is used to measure
the metabolic activity of viable cells. A decrease in metabolic activity correlates with a

reduction in cell proliferation.

o Materials: OPM2 or Ba/F3-TEL-FGFR1 cells, appropriate culture medium, ACTB-1003, and
a cell proliferation assay reagent.

e Procedure:

o Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.
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o Treat the cells with serial dilutions of ACTB-1003 or vehicle control.

o Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2
incubator.

o Add the cell proliferation reagent to each well and incubate according to the
manufacturer's instructions.

o Measure the absorbance or fluorescence using a microplate reader.

o Calculate the percent inhibition of proliferation for each concentration of ACTB-1003 and
determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

H460 Xenograft Model (Representative Protocol)

e Principle: Human H460 tumor cells are implanted subcutaneously into immunocompromised
mice. The effect of ACTB-1003 on tumor growth is monitored over time.

e Materials: H460 cells, immunocompromised mice (e.g., nude or SCID), cell culture medium,
Matrigel (optional), ACTB-1003 formulation for oral administration.

e Procedure:
o Harvest H460 cells and resuspend them in a mixture of medium and Matrigel.
o Inject the cell suspension subcutaneously into the flank of each mouse.
o Monitor the mice for tumor formation.

o When tumors reach a palpable size, randomize the mice into treatment and control
groups.

o Administer ACTB-1003 or vehicle control orally according to the planned dosing schedule.
o Measure tumor volume and body weight regularly.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
immunohistochemistry).
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Immunohistochemistry for CD31 (Representative
Protocol)

e Principle: CD31 is a marker for endothelial cells. Immunohistochemical staining for CD31 in
tumor tissue sections allows for the quantification of microvessel density, an indicator of
angiogenesis.

o Materials: Formalin-fixed, paraffin-embedded tumor sections, primary antibody against
CD31, a suitable secondary antibody detection system, and a chromogen.

e Procedure:

(¢]

Deparaffinize and rehydrate the tumor sections.

o Perform antigen retrieval to unmask the CD31 epitope.

o Block endogenous peroxidase activity.

o Incubate the sections with the primary anti-CD31 antibody.

o Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

o Develop the signal using a chromogen such as DAB.

o Counterstain the sections with hematoxylin.

o Dehydrate and mount the slides.

o Visualize the stained sections under a microscope and quantify the microvessel density.

Conclusion

The preclinical data for ACTB-1003 strongly support its development as a novel anti-cancer
agent. Its ability to potently inhibit key pathways involved in tumor growth, angiogenesis, and
survival provides a strong rationale for its clinical investigation in a variety of solid and
hematological malignancies. The in vivo data confirm that its multi-targeted mechanism of
action translates to significant anti-tumor efficacy. Further studies are warranted to explore the

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

full potential of ACTB-1003, both as a monotherapy and in combination with other anti-cancer

agents.

 To cite this document: BenchChem. [Preclinical Profile of ACTB-1003: A Multi-Targeted
Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684530#actb-1003-preclinical-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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